
3-(But-2-enyloxymethyl)-4-iodo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with an iodo group at the fourth position, a methoxy group at the second position, and a but-2-en-1-yloxy methyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted pyridine derivative.
Substitution Reaction:
Methoxylation: The methoxy group is introduced at the second position through a nucleophilic substitution reaction using methanol and a base.
Alkylation: The but-2-en-1-yloxy methyl group is introduced at the third position through an alkylation reaction using but-2-en-1-ol and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The iodo group can be reduced to form a hydrogen-substituted derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, while the methoxy and but-2-en-1-yloxy methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity and activity towards various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((But-2-en-1-yloxy)methyl)-4-chloro-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-bromo-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-fluoro-2-methoxypyridine
Uniqueness
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can result in distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Propriétés
Formule moléculaire |
C11H14INO2 |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
3-(but-2-enoxymethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
VXCWSXUMPQYTEQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOCC1=C(C=CN=C1OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


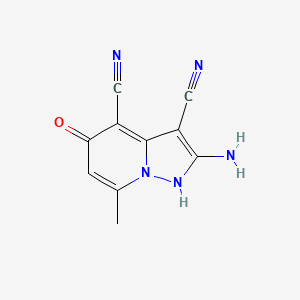
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
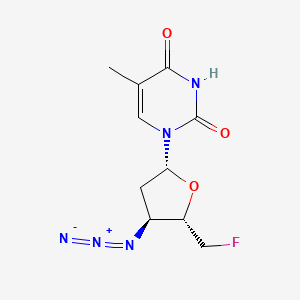

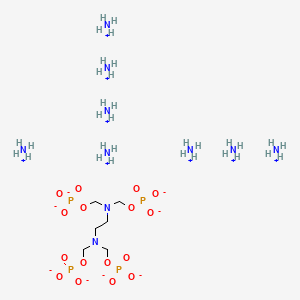

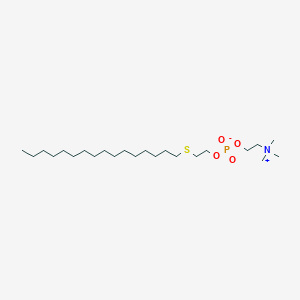

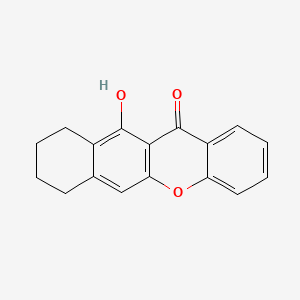
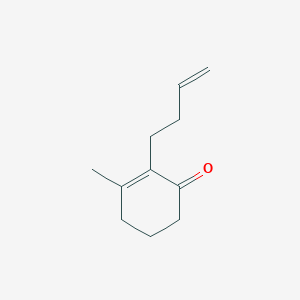
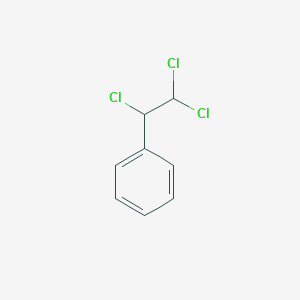
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
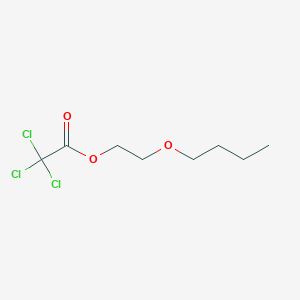
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
